[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester
CAS No.:
Cat. No.: VC15843114
Molecular Formula: C13H27N3O2
Molecular Weight: 257.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H27N3O2 |
|---|---|
| Molecular Weight | 257.37 g/mol |
| IUPAC Name | tert-butyl N-[[1-(2-aminoethyl)pyrrolidin-2-yl]methyl]-N-methylcarbamate |
| Standard InChI | InChI=1S/C13H27N3O2/c1-13(2,3)18-12(17)15(4)10-11-6-5-8-16(11)9-7-14/h11H,5-10,14H2,1-4H3 |
| Standard InChI Key | AOUZPYZIJKOOKE-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N(C)CC1CCCN1CCN |
Introduction
[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester is a complex organic compound belonging to the carbamate class. It features a pyrrolidine ring, an aminoethyl side chain, and a tert-butyl ester group, which enhance its lipophilicity and stability. This compound is of interest in pharmacological contexts due to its potential biological activity, particularly as enzyme inhibitors or modulators in neurotransmission and metabolic pathways.
Synthesis and Preparation
The synthesis of [1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester typically involves multiple steps, which can vary based on the starting materials and desired yields. Maintaining control over reaction conditions is crucial to preserve the stereochemical integrity of the compound. While specific synthesis protocols for this compound are not widely detailed in available literature, general carbamate synthesis often involves reactions with carbamoyl chlorides or carbamic acid derivatives.
Biological Activity and Potential Applications
Compounds with similar structures to [1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester are known to exhibit significant biological activity, particularly as enzyme inhibitors. For instance, carbamate derivatives can inhibit acetylcholinesterase, an enzyme crucial for neurotransmitter regulation in synaptic transmission. The unique chiral configuration and functional groups of this compound may enhance its bioactivity compared to structurally similar compounds.
| Compound | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 1-(Aminomethyl)pyrrolidine | Aminomethyl group instead of aminoethyl | Potentially neuroactive | Simpler structure |
| 1-(3-Aminopropyl)pyrrolidine | Longer alkyl chain | May exhibit different receptor interactions | Increased flexibility |
| 1-Methylpyrrolidine | Methyl substitution on nitrogen | Solvent properties; less biological activity | Lacks amino side chain |
Interaction Studies and Techniques
Interaction studies involving [1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester focus on its binding affinity and selectivity towards biological targets. Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can be employed to evaluate these interactions quantitatively. Variations in substituents significantly impact binding efficiency and specificity, which is crucial for optimizing therapeutic profiles.
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